![molecular formula C15H17FN4O B2768396 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 2034602-96-3](/img/structure/B2768396.png)
1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C15H17FN4O and its molecular weight is 288.326. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation and Rheological Properties
One study discusses the use of a similar compound, "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea," for forming hydrogels in a range of acids at low pH. This research highlights the dependency of gel morphology and rheology on the identity of the anion, which offers a method for tuning the physical properties of the gels. This suggests potential applications in drug delivery systems and materials science, where the controlled release and mechanical properties of hydrogels are crucial (Lloyd & Steed, 2011).
Synthesis and Enzyme Inhibition Activity
Another relevant study involves the synthesis of "1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole" and their evaluation as inhibitors of human soluble epoxide hydrolase (sEH). The study found that these compounds exhibit significant inhibitory activity, suggesting potential therapeutic applications in treating diseases where sEH is implicated, such as cardiovascular diseases and inflammation (D'yachenko et al., 2019).
Crystal Structure and Material Properties
Research on the crystal structure of related compounds, such as "azimsulfuron" (a sulfonylurea herbicide), provides insights into how the molecular structure affects physical properties and interactions in solid states. These studies are fundamental in designing new materials and understanding their stability, interactions, and functionality (Jeon et al., 2015).
Synthesis and Potential Anti-Cancer Activity
A study on the synthesis of pyrazole compounds and their evaluation as potential anti-cancer agents illustrates the importance of chemical synthesis in drug discovery. By synthesizing and analyzing the electronic structure and physico-chemical properties of these compounds, researchers can identify promising candidates for further development into therapeutic agents (Thomas et al., 2019).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-20-14(12-3-2-4-13(12)19-20)9-17-15(21)18-11-7-5-10(16)6-8-11/h5-8H,2-4,9H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKUQJWHVCMCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

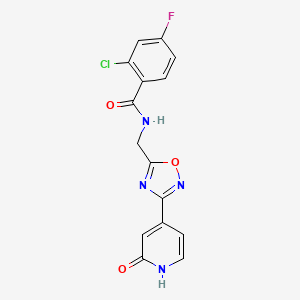


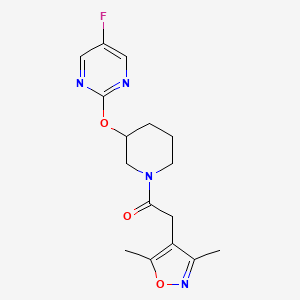
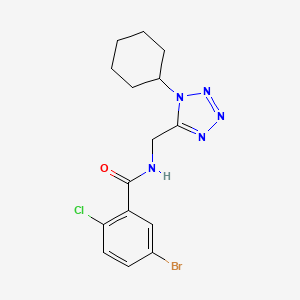
![(7S,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride dihydrate](/img/structure/B2768322.png)
![trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde](/img/structure/B2768323.png)
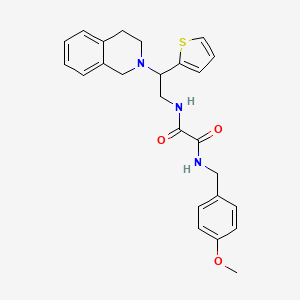
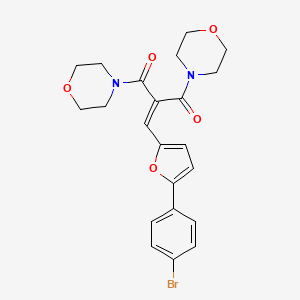
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2768327.png)
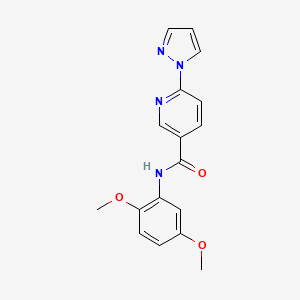
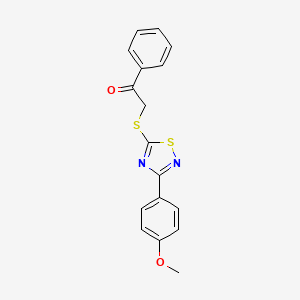
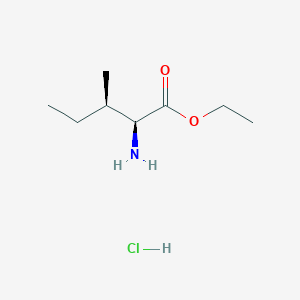
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2768336.png)